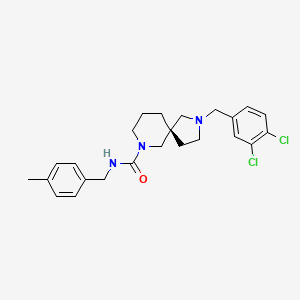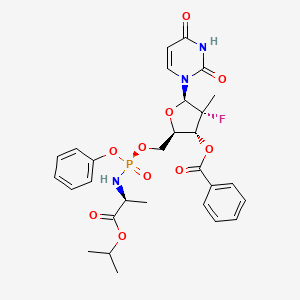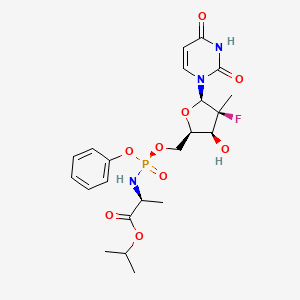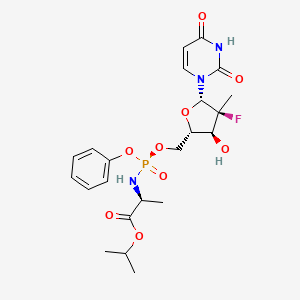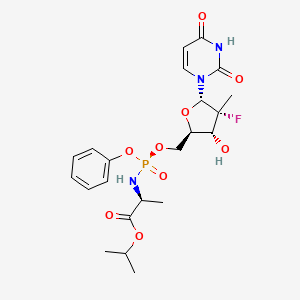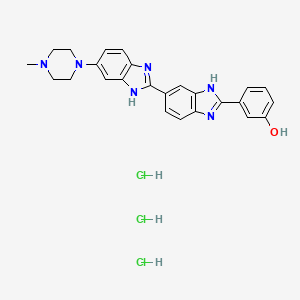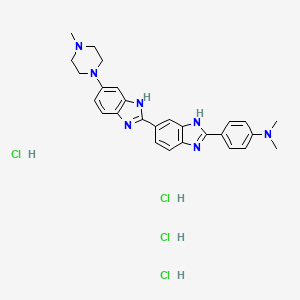
GE2270
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GE2270 is a thiopeptide antibiotic mixture isolated from Planobispora rosea. GE2270 consists of 10 different but closely related congeners that differ in their state of methylation.
Aplicaciones Científicas De Investigación
Antibiotic Properties and Bacterial Resistance Mechanisms
GE2270 is a thiopeptide antibiotic with substantial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It inhibits bacterial protein synthesis by acting on the elongation factor Tu (EF-Tu), a critical component in bacterial protein biosynthesis. Studies have shown that GE2270 is structurally similar to thiazolyl peptides like micrococcin and inhibits protein synthesis by acting directly on the ribosome. Interestingly, GE2270 binds specifically to the GTP-bound form of EF-Tu, locking GTP on EF-Tu and hindering the binding of aminoacyl-tRNA to the ribosome, thereby blocking the elongation cycle (Flinspach et al., 2014); (Selva et al., 1991); (Anborgh & Parmeggiani, 1991).
Biosynthesis and Genetic Engineering
The biosynthesis of GE2270 involves extensive posttranslational modifications of a ribosomally generated precursor peptide. Research indicates that glycine and serine are efficiently incorporated into specific positions of the thiazole, oxazoline, and pyridine rings in GE2270. These findings suggest that GE2270 is synthesized through a route similar to other thiazolylpeptides. Moreover, heterologous expression of the GE2270 biosynthetic gene cluster in strains like Streptomyces coelicolor has been explored to understand its biosynthesis and improve its production (De Pietro et al., 2001); (Flinspach et al., 2014).
Structural Characterization and Synthesis
Studies have characterized GE2270's structure, revealing its complex formation involving multiple thiazole rings and a pyridine, and have developed methods for its synthetic replication. These efforts have facilitated a deeper understanding of its molecular properties and potential modifications for enhanced efficacy and solubility. Structural analyses also shed light on the antibiotic's interaction with its target, EF-Tu, providing insights into its mode of action and potential resistance mechanisms (Colombo et al., 1995); (Kettenring et al., 1991).
Modifications for Clinical Applications
Research has focused on modifying GE2270 to improve its clinical applications. Semisynthetic derivatives of GE2270 have been developed, showing increased solubility and potency against Gram-positive pathogens. These derivatives target EF-Tu and have been evaluated for in vitro and in vivo activities, demonstrating potential as a new class of antibacterials for human therapy (Leeds et al., 2011).
Propiedades
Nombre del producto |
GE2270 |
|---|---|
Fórmula molecular |
C56H55N15O10S6 |
Peso molecular |
1289.26 |
Apariencia |
White powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



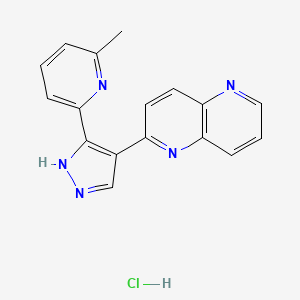
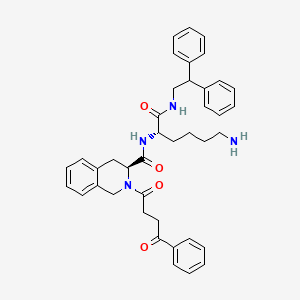
![5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-](/img/structure/B1150384.png)
